molecular formula C9H11NO2 B1313823 Ethyl 5-methylpicolinate CAS No. 55876-82-9

Ethyl 5-methylpicolinate

Cat. No. B1313823
CAS RN: 55876-82-9
M. Wt: 165.19 g/mol
InChI Key: QURWMBHAPRCRJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-methylpicolinate is represented by the InChI code 1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 . The molecular weight is 165.19 .


Physical And Chemical Properties Analysis

Ethyl 5-methylpicolinate is a colorless to orange to brown liquid . It has a molecular weight of 165.19 . The compound is stored at room temperature .

Scientific Research Applications

  • Green Chemistry

    • Application : The compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is similar to Ethyl 5-methylpicolinate, has been used as a green solvent .
    • Method : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
    • Results : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) . Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
  • Pharmacology

    • Application : Ethyl-p-methoxycinnamate, a compound structurally similar to Ethyl 5-methylpicolinate, has been isolated from Kaempferia galanga and studied for its anti-inflammatory effects .
    • Method : The rhizomes of Kaempferia galanga were serially extracted with petroleum ether, chloroform, methanol and water. These extracts were tested for their ability to inhibit carrageenan-induced rat paw edema .
    • Results : The chloroform extract was found to exert the highest inhibition (42.9%) compared to control . GC-MS analysis of the active sub-fraction identified ethyl-p-methoxycinnamate as the major component .

Safety And Hazards

Ethyl 5-methylpicolinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWMBHAPRCRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482097
Record name Ethyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylpicolinate

CAS RN

55876-82-9
Record name Ethyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methylpyridine-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

200 ml of ethanol and 100 ml (1.88 mol) of concentrated sulfuric acid were added to 55.5 g of 5-methylpyridine-2-carbonitrile to form a homogeneous solution, followed by heating under reflux for 2 days. The reaction liquid was gradually poured into a saturated aqueous solution of sodium hydrogencarbonate under cooling with ice to neutralize the sulfuric acid, followed by extraction with dichloromethane. The organic layer was washed with a saturated aqueous solution of common salt and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated in a reduced pressure to give 78.1 g of a brown oil of the title compound as the crude product.
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100 mL
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55.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

6.1 g of triethylamine are added at 0° C. to 13 g of ethyl 2,3-di-bromopropionate in 50 ml of dioxane. The mixture is stirred for 2 hours at room temperature and then a solution of 5.6 g of 1-dimethylamino-1-aza-3-methyl-1,3-butadiene and 6.1 g of triethylamine in 50 ml of dioxane is added dropwise. The reaction mixture is kept for 30 hours at 70° C. and then cooled and concentrated by evaporation. The residue is partitioned between water and ether and the organic phase is washed with brine, dried and concentrated by evaporation. The residue is distilled under reduced pressure, affording 3.2 g of the title compound as an oil with a boiling point of 69°-74° C. (at 0.08 mbar).
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6.1 g
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1-dimethylamino-1-aza-3-methyl-1,3-butadiene
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5.6 g
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6.1 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Liu, A McNally - 2019 - scholar.archive.org
Halopyridines are key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, but strategies to selectively halogenate pyridine C–H …
Number of citations: 0 scholar.archive.org

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